REACTION_CXSMILES
|
B(Br)(Br)Br.[Cl:5][C:6]1[CH:21]=[CH:20][C:9]([CH2:10][NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([O:18]C)[CH:13]=2)=[CH:8][CH:7]=1>ClCCl>[Cl:5][C:6]1[CH:21]=[CH:20][C:9]([CH2:10][NH:11][C:12]2[CH:13]=[C:14]([OH:18])[CH:15]=[CH:16][CH:17]=2)=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
2.59 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
2.37 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(CNC2=CC(=CC=C2)OC)C=C1
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Name
|
|
Quantity
|
90 mL
|
Type
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solvent
|
Smiles
|
ClCCl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 1 hour
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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ambient for 15 hours
|
Duration
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15 h
|
Type
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TEMPERATURE
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Details
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The reaction was cooled to 0° C.
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Type
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CUSTOM
|
Details
|
quenched with the addition of saturated sodium bicarbonate solution (aq) (100 ml)
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Type
|
CUSTOM
|
Details
|
The aqueous layer was collected
|
Type
|
EXTRACTION
|
Details
|
extracted further with dichloromethane (2×100 ml)
|
Type
|
CONCENTRATION
|
Details
|
were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain crude product
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash chromatography (SiO2)
|
Type
|
WASH
|
Details
|
eluting with 5% ethyl acetate/dichloromethane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CNC=2C=C(C=CC2)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.58 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |